9,10-Bis-(formamido)-anthracene
Description
9,10-Bis-(formamido)-anthracene is a 9,10-disubstituted anthracene derivative featuring formamido (-NHCHO) groups at the 9 and 10 positions. The formamido groups introduce hydrogen-bonding capabilities and electron-withdrawing characteristics, influencing molecular packing, solubility, and electronic properties. Such derivatives are of interest in organic electronics, sensors, and supramolecular chemistry due to their tunable optoelectronic behavior .
Properties
CAS No. |
10303-96-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(10-formamidoanthracen-9-yl)formamide |
InChI |
InChI=1S/C16H12N2O2/c19-9-17-15-11-5-1-2-6-12(11)16(18-10-20)14-8-4-3-7-13(14)15/h1-10H,(H,17,19)(H,18,20) |
InChI Key |
PYSPQAXLYSCIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2NC=O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene
- Structure : Contains piperazine-hydroxyethyl-propargyl substituents, enabling DNA binding and G-quadruplex selectivity .
- Synthesis: Multi-step route involving bromination, Sonogashira coupling, and A3 coupling .
- Key Features : Hydrophilic side chains enhance solubility in polar solvents, while the anthracene core enables π-π stacking.
9,10-Bis(5H-dibenzo[b,f]azepino)anthracene
- Structure : Rigid dibenzoazepine groups create a planar, conjugated system with strong photoluminescence .
- Synthesis : Likely via Ullmann coupling or Buchwald-Hartwig amination.
- Key Features : Extended conjugation shifts absorption/emission to longer wavelengths compared to alkyl-substituted derivatives.
9,10-Bis(phenylethynyl)anthracene
- Structure : Phenylethynyl groups extend conjugation, enabling singlet fission for photovoltaic applications .
- Synthesis: Sonogashira coupling of 9,10-dibromoanthracene with terminal alkynes .
- Key Features : High charge mobility (up to 1.5 cm²/V·s) due to herringbone or lamellar stacking .
9,10-Bis(3,5-dihydroxyphenyl)anthracene
- Structure : Di-hydroxyphenyl groups offer hydrogen-bonding and chelation sites for metal-organic frameworks (MOFs) .
- Synthesis : Suzuki-Miyaura coupling of dihydroxyphenyl boronic acids with 9,10-dibromoanthracene.
9,10-Bis-(formamido)-anthracene (Inferred)
- Structure : Formamido groups introduce hydrogen-bonding networks and moderate electron-withdrawing effects.
- Synthesis: Potential routes include formylation of 9,10-diaminoanthracene or Pd-catalyzed coupling with formamide derivatives.
- Key Features : Expected to exhibit intermediate solubility (between hydrophilic piperazine and hydrophobic phenylethynyl derivatives) and enhanced thermal stability due to hydrogen bonding.
Optical and Electronic Properties
- Formamido Derivatives : Predicted to balance mobility and solubility via hydrogen-bonding networks, similar to piperazine-based analogues .
Thermal and Stability Comparisons
- 9,10-Bis(chloromethyl)anthracene : High reactivity as a synthetic intermediate but low thermal stability (decomposes >150°C) .
- 9,10-Bis(dimesitylboryl)anthracene : Stable up to 300°C; redox-active with tunable aromaticity .
- Formamido Derivatives : Likely stable up to 250°C due to hydrogen-bonding and amide rigidity.
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